2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
Description
2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a bicyclic heterocyclic compound featuring a pyrazolo-pyridinone core. Its molecular formula is C₁₁H₁₅N₃O, with a molecular weight of 205.26 g/mol . The structure includes a pyrazolo[3,4-b]pyridin-6(7H)-one scaffold substituted with an isopropyl group at position 2 and a methyl group at position 4. This compound is synthesized via multicomponent reactions (MCRs), often using PEG-400 as a recyclable solvent, enabling efficient cyclization of aldehydes, Meldrum’s acid, and pyrazol-5-amine derivatives .
Properties
IUPAC Name |
4-methyl-2-propan-2-yl-7H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-6(2)13-5-8-7(3)4-9(14)11-10(8)12-13/h4-6H,1-3H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUBSWPIPKQFLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NN(C=C12)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the cyclization of appropriately substituted pyridines and pyrazoles. One common method involves the reaction of 3-substituted pyridines with hydrazine derivatives to form the pyrazole ring, followed by cyclization to form the fused pyrazolopyridine system .
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis processes to ensure high yield and purity .
Chemical Reactions Analysis
Lactam Reactivity and Ring Functionalization
The 6(7H)-one lactam moiety enables nucleophilic and electrophilic transformations:
Example : Chlorination of the lactam carbonyl with POCl<sub>3</sub> produces electrophilic 6-chloro intermediates, enabling subsequent nucleophilic aromatic substitution (e.g., with aminoalkylphosphoramidates, as in ).
Electrophilic Aromatic Substitution
The pyridine ring’s electron-deficient nature directs substitutions to specific positions:
Note : Methyl and isopropyl groups at C2/C4 sterically hinder substitutions at adjacent positions, favoring reactivity at C3/C5.
Isopropyl Group (C2)
-
Oxidation : Tertiary C-H bonds resist oxidation under standard conditions.
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Halogenation : Radical bromination (NBS, light) may yield brominated derivatives.
Methyl Group (C4)
| Reaction | Reagent | Product | References |
|---|---|---|---|
| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O | 4-Carboxylic acid | |
| Radical Coupling | AIBN, BrCCl<sub>3</sub> | 4-Bromomethyl derivatives | (inferred) |
Cycloaddition and Multicomponent Reactions
The pyrazolo[3,4-b]pyridine core participates in:
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1,3-Dipolar Cycloaddition : With nitrile oxides or azides to form fused tricyclic systems ( , ).
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Suzuki-Miyaura Coupling : At C5 with aryl boronic acids (Pd catalysis, ).
Example : Reaction with 5-amino-1-phenylpyrazole under ZrCl<sub>4</sub> catalysis forms extended heterocycles via cyclocondensation ( ).
Acid/Base-Mediated Rearrangements
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Ring Expansion : Under strong acids (H<sub>2</sub>SO<sub>4</sub>), the lactam may undergo Beckmann rearrangement, though no direct evidence exists for this compound.
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Tautomerism : The 1H/2H tautomeric equilibrium is pH-dependent, favoring the 1H form in acidic conditions ( ).
Biological Activity-Driven Modifications
Derivatives of this scaffold are often optimized for pharmacological properties:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-b]pyridine family exhibit significant anticancer properties. For instance, derivatives of 2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one have been studied for their efficacy against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A375 | 4.2 | Aurora-A kinase inhibition |
| Compound B | MCF-7 | 0.46 | CDK2 inhibition |
| Compound C | HCT116 | 0.39 | Apoptosis induction |
These findings suggest that the pyrazolo[3,4-b]pyridine scaffold can be optimized for enhanced anticancer activity through structural modifications.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazolo[3,4-b]pyridines has been explored extensively. A study demonstrated that certain derivatives significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6:
| Compound | Inhibition (%) | Concentration (µM) |
|---|---|---|
| Compound D | 75% | 10 |
| Compound E | 60% | 5 |
These results indicate that modifications to the pyrazolo framework can lead to compounds with potent anti-inflammatory effects.
Other Therapeutic Applications
Beyond anticancer and anti-inflammatory activities, pyrazolo[3,4-b]pyridines have shown promise in other therapeutic areas:
- Analgesic Effects : Some derivatives have been evaluated for pain relief properties.
- Antimicrobial Activity : Compounds have been tested against various bacterial strains with promising results.
Case Study 1: Targeting Cancer Cells
A recent study focused on a novel derivative of this compound that exhibited selective cytotoxicity against breast cancer cells (MCF-7). The compound was synthesized and tested for its ability to inhibit cell proliferation and induce apoptosis.
Case Study 2: Anti-inflammatory Mechanisms
Another research effort investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a significant reduction in joint swelling and inflammatory markers when treated with the compound, suggesting its potential as a therapeutic agent in inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This compound may also interact with cellular receptors, modulating signal transduction pathways involved in various biological processes .
Comparison with Similar Compounds
Core Structural Variations
Pyrazolo[3,4-b]pyridin-6(7H)-one derivatives exhibit structural diversity based on substituent patterns and fused rings. Key analogs include:
Key Observations :
- Substituent Effects : The isopropyl and methyl groups in the target compound enhance lipophilicity compared to polar substituents like trifluoromethyl (CF₃) or chlorophenyl. For instance, the CF₃ group in 1-(3-chloro-2-methylphenyl)-3-methyl-4-CF₃-... increases electronegativity and metabolic stability .
Biological Activity
Overview
2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound belonging to the pyrazolopyridine family. Its unique structure, characterized by a fused pyrazole and pyridine ring, has attracted significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties and mechanisms of action.
- Chemical Formula : C10H12N4O
- Molecular Weight : 204.23 g/mol
- CAS Number : 1018163-40-0
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It acts as an inhibitor for specific kinases and other enzymes involved in disease pathways. The compound can bind to active or allosteric sites, effectively blocking substrate access or altering enzyme conformation, which modulates various cellular processes.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes its cytotoxic effects against various cancer cell lines:
In a study by Wei et al., derivatives of this compound showed significant inhibition of tumor growth in A549 cells with an IC50 value of 26 µM, indicating its potential for further development in cancer therapeutics.
2. Anti-inflammatory Activity
The compound exhibits notable anti-inflammatory properties, with studies demonstrating its ability to inhibit COX-2 activity:
| Compound | IC50 (µmol) | Standard Drug |
|---|---|---|
| 2-Isopropyl... | 0.04 ± 0.09 | Celecoxib (0.04 ± 0.01) |
These results suggest that the compound may serve as a lead for developing new anti-inflammatory drugs.
3. Enzyme Inhibition
The compound has been investigated for its inhibitory effects on deubiquitinating enzymes (DUBs), particularly USP7 and UCHL1:
| Enzyme | Inhibition % | IC50 (μM) |
|---|---|---|
| USP7 | ≥20% at highest dose | <50 |
| UCHL1 | Inactive | >25 |
These findings indicate that the compound selectively inhibits certain DUBs, which could be relevant in cancer therapy where ubiquitin pathways are disrupted.
Case Study 1: Anticancer Efficacy
A study investigated the anticancer efficacy of various pyrazolo[3,4-b]pyridine derivatives, including this compound. The results indicated significant cytotoxicity against multiple cancer cell lines, reinforcing the compound's potential as a therapeutic agent in oncology.
Case Study 2: Anti-inflammatory Effects
In vivo studies demonstrated that the compound significantly reduced inflammation in carrageenan-induced paw edema models, showcasing its potential for treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one, and how can reaction conditions be optimized?
- Methodology : A three-component reaction involving aldehydes, Meldrum’s acid, and 3-methyl-1H-pyrazol-5-amine in aqueous polyethylene glycol (PEG-400) at 90°C for 15 minutes yields pyrazolo[3,4-b]pyridin-6(7H)-one derivatives with high efficiency. PEG-400 acts as a recyclable reaction medium, reducing environmental impact while maintaining yields above 85% . Optimization involves adjusting stoichiometry, temperature, and catalyst loading (e.g., Fe³⁺@K10 catalysts under "on water" conditions for improved regioselectivity) .
Q. How can structural confirmation of this compound and its derivatives be reliably achieved?
- Methodology : Comprehensive spectroscopic characterization is critical. Use IR to identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and NH groups (~3200 cm⁻¹). ¹H NMR confirms substituent patterns (e.g., isopropyl methyl protons as a doublet at δ 1.2–1.4 ppm). High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N within ±0.3% of theoretical values) validate molecular formulas .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for pyrazolo[3,4-b]pyridin-6(7H)-one derivatives?
- Methodology : Discrepancies often arise from variations in assay conditions (e.g., bacterial strain specificity or solvent effects). Standardize assays using reference compounds (e.g., ciprofloxacin for antibacterial studies) and control solvent polarity. For example, derivatives with electron-withdrawing groups (e.g., nitro) show enhanced antibacterial activity (MIC: 2–8 µg/mL) compared to electron-donating substituents (MIC: 16–64 µg/mL) .
Q. What strategies improve regioselectivity in multicomponent reactions involving this scaffold?
- Methodology : Catalytic systems like L-proline or molecular iodine enable regioselective synthesis by stabilizing transition states. For example, L-proline directs cyclization to form pyrazolo[3,4-b]pyridin-6(7H)-ones over competing products via hydrogen-bonding interactions . Solvent-free grinding or microwave irradiation further enhances selectivity by reducing side reactions .
Q. How can computational methods guide the design of bioactive derivatives?
- Methodology : Density functional theory (DFT) calculations predict electrophilic/nucleophilic sites (e.g., C-3 and C-5 positions) for functionalization. Molecular docking against targets like EGFR (PDB ID: 1M17) identifies derivatives with high binding affinity (ΔG < −8 kcal/mol). ADME predictions (SwissADME) prioritize compounds with optimal logP (2–4) and low hepatotoxicity .
Q. What experimental approaches address low yields in large-scale syntheses of this compound?
- Methodology : Scale-up challenges include poor solubility and exothermicity. Use flow chemistry with PEG-400 as a continuous phase to improve heat dissipation. Recrystallization from ethanol/water (7:3 v/v) increases purity (>98%) and yield (from 65% to 82%) . Monitor intermediates via HPLC to identify bottlenecks (e.g., imine formation rates) .
Q. How do structural modifications impact the compound’s pharmacokinetic properties?
- Methodology : Introduce hydrophilic groups (e.g., sulfonyl or carboxylate) to enhance aqueous solubility. For instance, 3-carboxy derivatives show 3-fold higher bioavailability in murine models compared to methyl analogs. Metabolite profiling (LC-MS/MS) identifies stable metabolites, guiding prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
